
Carbenoxolone disodium salt, >=98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbenoxolone disodium salt, with a purity of 98% or higher, is a water-soluble disodium salt of glycyrrhetinic acid hemisuccinate. It is known for its role as a promoter for the nasal absorption of insulin and as a selective inhibitor of Panx1 hemichannels . This compound has a molecular formula of C34H48O7Na2 and a molecular weight of 614.72 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
Carbenoxolone disodium salt is synthesized from glycyrrhetinic acid, which is derived from licorice root. The synthetic route involves the esterification of glycyrrhetinic acid with succinic anhydride to form glycyrrhetinic acid hemisuccinate. This intermediate is then neutralized with sodium hydroxide to yield carbenoxolone disodium salt .
Industrial Production Methods
In industrial settings, the production of carbenoxolone disodium salt follows a similar synthetic route but on a larger scale. The process involves:
Esterification: Glycyrrhetinic acid is reacted with succinic anhydride in the presence of a catalyst.
Neutralization: The resulting glycyrrhetinic acid hemisuccinate is neutralized with sodium hydroxide.
Purification: The product is purified through crystallization or other suitable methods to achieve the desired purity of 98% or higher.
化学反応の分析
Types of Reactions
Carbenoxolone disodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions, particularly at the ester and carboxylate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
科学的研究の応用
Carbenoxolone disodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool to study cell signaling pathways, particularly those involving gap junctions and hemichannels.
Medicine: It has been investigated for its potential therapeutic effects in conditions such as inflammation, cancer, and neurological disorders.
Industry: It is used in the formulation of pharmaceuticals and as an additive in various industrial processes
作用機序
Carbenoxolone disodium salt exerts its effects primarily by inhibiting Panx1 hemichannels and gap junctions. This inhibition affects cell-cell communication and has implications for various physiological and pathological processes. The compound interacts with specific molecular targets, including connexins and pannexins, which are involved in the formation of gap junctions and hemichannels .
類似化合物との比較
Similar Compounds
- 18α-Glycyrrhetinic acid
- 18β-Glycyrrhetinic acid
- β-Boswellic acid
- 11-Keto-β-boswellic acid
Comparison
Carbenoxolone disodium salt is unique in its dual role as a promoter for nasal absorption of insulin and as a selective inhibitor of Panx1 hemichannels. While similar compounds like glycyrrhetinic acids and boswellic acids also have biological activities, carbenoxolone disodium salt’s specific inhibition of Panx1 hemichannels sets it apart .
特性
分子式 |
C34H50Na2O7 |
|---|---|
分子量 |
616.7 g/mol |
InChI |
InChI=1S/C34H50O7.2Na/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6;;/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40);;/t21-,23?,24-,27+,30+,31?,32-,33+,34+;;/m0../s1 |
InChIキー |
OUNBBVKBERWKFE-FDPMUVMVSA-N |
異性体SMILES |
C[C@@]12CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]1CC(CC2)(C)C(=O)O)C.[Na].[Na] |
正規SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C.[Na].[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)
![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)
![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)
![4-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B12056230.png)
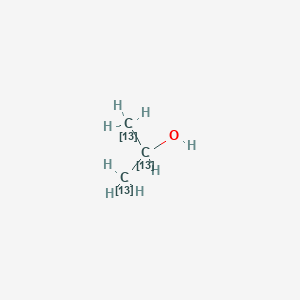
![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)
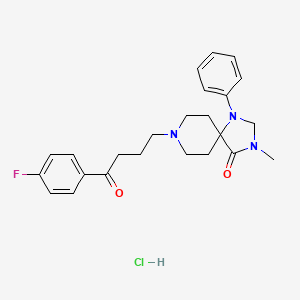
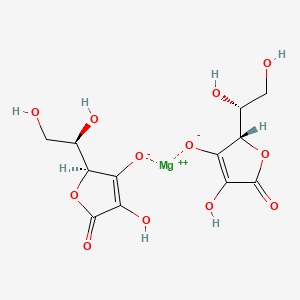
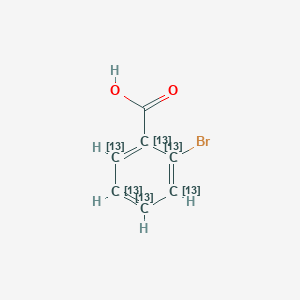
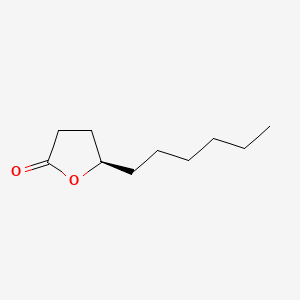
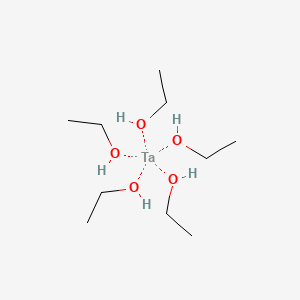

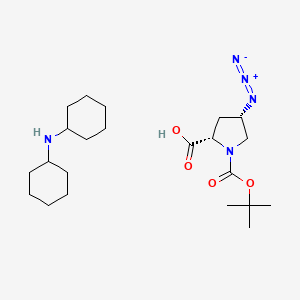
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)
